2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline
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Overview
Description
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline is a fluorinated aromatic amine with a triazole ring. This compound is of significant interest due to its unique chemical structure, which combines the properties of both fluorinated aromatic systems and triazole rings. The presence of the fluorine atom and the triazole ring imparts unique chemical and biological properties to the compound, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the “Click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom and the triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
- 4-(1H-1,2,4-Triazol-1-yl)aniline
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
Uniqueness
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline is unique due to the presence of both the fluorine atom and the 1,2,3-triazole ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, binding affinity, and selectivity for molecular targets. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7FN4 |
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Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-fluoro-5-(triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H,10H2 |
InChI Key |
DFYZWBJUSHLRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=N2)N)F |
Origin of Product |
United States |
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